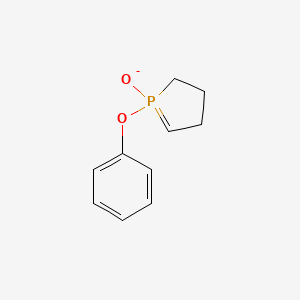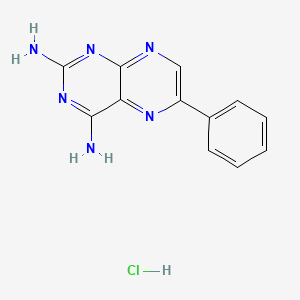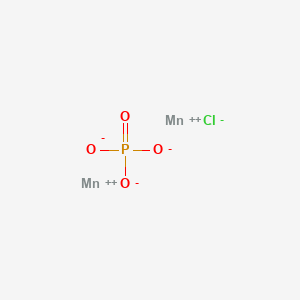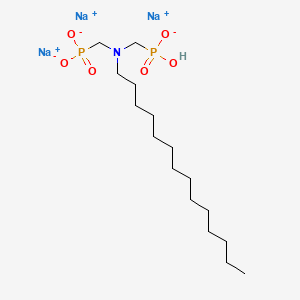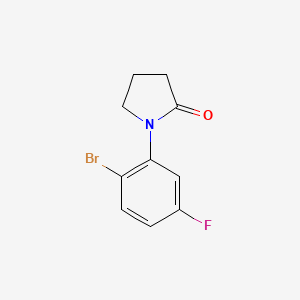
1-(2-Bromo-5-fluorophenyl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromo-5-fluorophenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C10H9BrFNO and a molecular weight of 258.09 g/mol It is characterized by the presence of a bromine atom at the 2-position and a fluorine atom at the 5-position of the phenyl ring, which is attached to a pyrrolidin-2-one moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-5-fluorophenyl)pyrrolidin-2-one typically involves the reaction of 2-bromo-5-fluoroaniline with a suitable reagent to form the desired product. One common method involves the use of a cyclization reaction, where the aniline derivative is reacted with a carbonyl compound under acidic or basic conditions to form the pyrrolidin-2-one ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product .
化学反应分析
Types of Reactions
1-(2-Bromo-5-fluorophenyl)pyrrolidin-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds .
科学研究应用
1-(2-Bromo-5-fluorophenyl)pyrrolidin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activity or protein-ligand interactions.
Medicine: It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2-Bromo-5-fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can influence the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
1-(2-Bromo-5-fluorobenzoyl)pyrrolidine: Similar in structure but with a benzoyl group instead of a pyrrolidin-2-one moiety.
1-(5-Bromo-2-fluorophenyl)-1-ethanone: Contains an ethanone group instead of a pyrrolidin-2-one moiety.
1-(4-Bromo-2-fluorophenyl)cyclopropanecarbonitrile: Features a cyclopropanecarbonitrile group instead of a pyrrolidin-2-one moiety.
Uniqueness
1-(2-Bromo-5-fluorophenyl)pyrrolidin-2-one is unique due to its specific substitution pattern and the presence of the pyrrolidin-2-one ring. This structure imparts distinct chemical properties and reactivity, making it valuable for various research applications .
属性
IUPAC Name |
1-(2-bromo-5-fluorophenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFNO/c11-8-4-3-7(12)6-9(8)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGHXLOTIFUQBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=C(C=CC(=C2)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682024 |
Source


|
| Record name | 1-(2-Bromo-5-fluorophenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1280786-54-0 |
Source


|
| Record name | 1-(2-Bromo-5-fluorophenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1,2-Dichloro-3-[2,3-dichloropropoxy(2,3-dichloropropyl)phosphoryl]oxypropane](/img/structure/B577270.png)
![Tetrabenzo[def,LM,grs,YZ]pyranthrene](/img/structure/B577271.png)

![(5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2R)-2,6,6-trimethyloxan-2-yl]-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B577274.png)
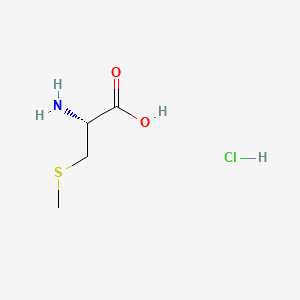
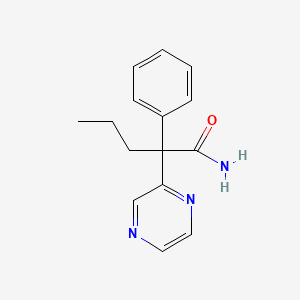
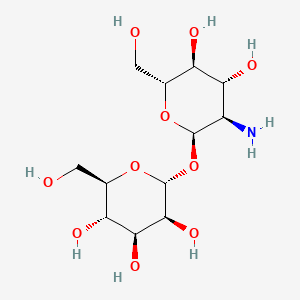
![barium(2+);[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-imino-2-oxidopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B577280.png)
